molecular formula C6H8ClIO B13474239 4-Chloro-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane

4-Chloro-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane

Cat. No.: B13474239
M. Wt: 258.48 g/mol
InChI Key: WFXACPZNBQREQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-1-(iodomethyl)-2-oxabicyclo[211]hexane is a unique bicyclic compound that features a chlorine and iodine atom attached to a bicyclic hexane structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane typically involves the use of photochemistry. One efficient method involves the [2+2] cycloaddition of alkenes, which can be readily derivatized with numerous transformations . This approach allows for the construction of the bicyclic structure with high efficiency and broad substrate scope .

Industrial Production Methods: While specific industrial production methods for 4-Chloro-1-(iodomethyl)-2-oxabicyclo[21These reactions are typically carried out in specialized reactors that allow for precise control of reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane undergoes various types of chemical reactions, including substitution and cycloaddition reactions. The presence of halogen atoms makes it reactive towards nucleophiles and electrophiles .

Common Reagents and Conditions: Common reagents used in reactions involving this compound include organometallic reagents, halogenating agents, and catalysts such as copper(I) and secondary amines . These reactions are typically carried out under controlled conditions to ensure selectivity and high yield.

Major Products Formed: The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can lead to the formation of various substituted bicyclic compounds, while cycloaddition reactions can result in the formation of more complex polycyclic structures .

Properties

Molecular Formula

C6H8ClIO

Molecular Weight

258.48 g/mol

IUPAC Name

4-chloro-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane

InChI

InChI=1S/C6H8ClIO/c7-5-1-6(2-5,3-8)9-4-5/h1-4H2

InChI Key

WFXACPZNBQREQB-UHFFFAOYSA-N

Canonical SMILES

C1C2(CC1(OC2)CI)Cl

Origin of Product

United States

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